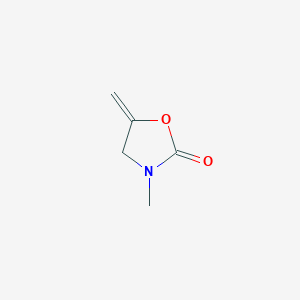
1H-Pyrrole, 1-(2-azidophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-(2-azidophenyl)- is a heterocyclic aromatic organic compound It features a five-membered ring containing one nitrogen atom, with an azido group attached to the phenyl ring at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(2-azidophenyl)- can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with sodium azide to form 2-azidoaniline, which is then subjected to a cyclization reaction with 1,4-diketones under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-(2-azidophenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole, 1-(2-azidophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azido group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrroles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-(2-azidophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-(2-azidophenyl)- involves its interaction with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the pyrrole ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole: A simpler pyrrole derivative without the azido group.
2-Azidopyridine: A similar compound with an azido group attached to a pyridine ring.
1H-Pyrrole, 2-phenyl-: A pyrrole derivative with a phenyl group at the second position instead of an azido group.
Uniqueness: The azido group allows for bioorthogonal chemistry, while the pyrrole ring provides aromatic stability and the ability to participate in various chemical reactions .
Eigenschaften
CAS-Nummer |
125187-91-9 |
|---|---|
Molekularformel |
C10H8N4 |
Molekulargewicht |
184.20 g/mol |
IUPAC-Name |
1-(2-azidophenyl)pyrrole |
InChI |
InChI=1S/C10H8N4/c11-13-12-9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H |
InChI-Schlüssel |
BGDLWYQEMSZXFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


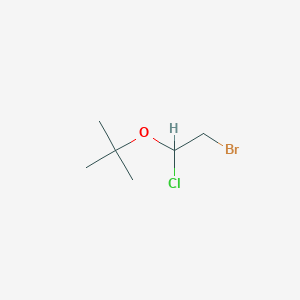
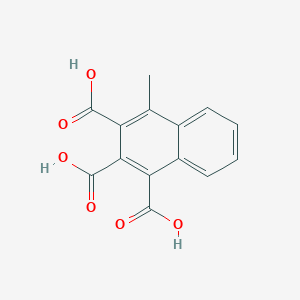
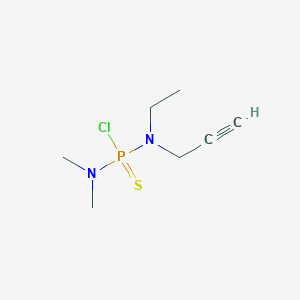

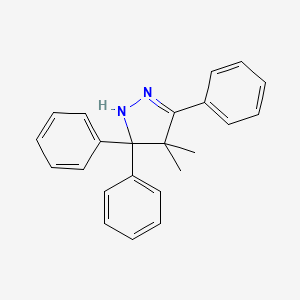
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
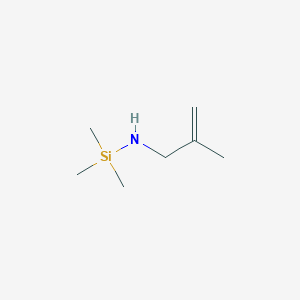
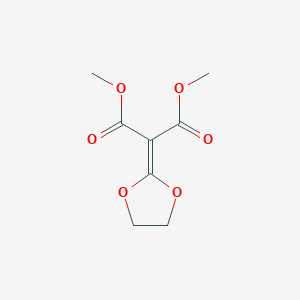

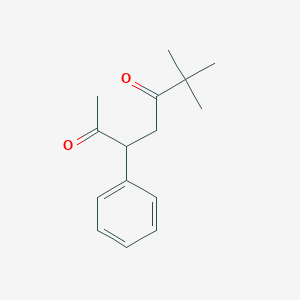
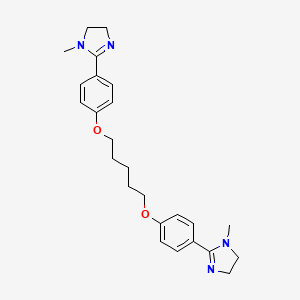
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
